DL-Menthyl borate

TRPM8 cooling agent pharmacology sensory neuroscience

Sourcing a stable, high-melting cooling agent that remains solid during hot processing? Unlike menthol (mp 34°C) or liquid esters, DL-Menthyl borate (CAS 62697-74-9) is a crystalline triester (mp 150-158°C) enabling homogeneous distribution in hot-fill balms and pressed powders. • TRPM8 antagonist (IC50=1000 nM) - not an agonist - for sensory neuroscience • LogP 8.4: extreme oil solubility for water-free lip balms, ointments • Controlled hydrolysis for prolonged cooling vs. volatile menthol

Molecular Formula C30H57BO3
Molecular Weight 476.6 g/mol
Cat. No. B13409718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Menthyl borate
Molecular FormulaC30H57BO3
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESB(OC1CC(CCC1C(C)C)C)(OC2CC(CCC2C(C)C)C)OC3CC(CCC3C(C)C)C
InChIInChI=1S/C30H57BO3/c1-19(2)25-13-10-22(7)16-28(25)32-31(33-29-17-23(8)11-14-26(29)20(3)4)34-30-18-24(9)12-15-27(30)21(5)6/h19-30H,10-18H2,1-9H3/t22-,23-,24+,25+,26+,27-,28-,29-,30+/m0/s1
InChIKeyAPDCUDTVQNGARJ-JCYSPMGISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Menthyl Borate Procurement Guide: CAS 62697-74-9 Properties and Sourcing Considerations


DL-Menthyl borate (CAS 62697-74-9) is an organoboron triester formed by the condensation of three equivalents of menthol with one equivalent of orthoboric acid, yielding the molecular formula C₃₀H₅₇BO₃ (MW 476.58 g·mol⁻¹) [1]. The compound crystallizes as a white powder from acetone/ethyl acetate, with a melting point reported between 150–152 °C and 155–158 °C depending on the preparation method [1][2]. It is soluble in chloroform and ether and is classified as a physiological cooling agent and surface-active compound, with historical use as a tobacco additive and disinfectant ingredient .

Processing High-melting crystalline solid suitable for elevated-temperature formulation processes
Sensory TRPM8 antagonist probe for cooling modulation studies, structurally related to menthol
Release Triester architecture potentially delivers multi-equivalent menthol for sustained cooling research

DL-Menthyl Borate vs. Generic Cooling Agents: Why In-Class Substitution Introduces Formulation Risk


Physiological cooling agents within the menthol derivative class span multiple structural subfamilies—menthol esters (e.g., menthyl lactate, menthyl acetate), menthol ethers (e.g., menthoxypropanediol), and menthane carboxamides (e.g., WS-3, WS-23)—each with distinct TRPM8 pharmacology, physicochemical properties, and hydrolytic stability profiles [1]. DL-Menthyl borate is uniquely a tri-ester of an inorganic acid (boric acid), which fundamentally differentiates it from organic mono-esters of menthol in three key respects: (i) it functions as a TRPM8 antagonist (IC₅₀ = 1,000 nM) rather than an agonist, altering its sensory pharmacology relative to menthol [2]; (ii) its high melting point (~150–158 °C) and crystalline solid state contrast with the low-melting waxy character of menthol (mp 34–44 °C) and liquid nature of many mono-esters, directly impacting formulation processability and thermal stability [3][4]; and (iii) the borate ester linkage is susceptible to controlled hydrolysis, enabling a potential sustained-release mechanism of active menthol that cannot be replicated by simple carboxylate esters . These differences mean that substituting DL-menthyl borate with another cooling agent without reformulation can unpredictably alter onset, duration, and thermophysical behavior of the finished product.

TRPM8 Pharmacology Mismatch

DL-Menthyl borate is a TRPM8 antagonist; most menthol esters and ethers are agonists. Sensory response may differ fundamentally.

Thermal Processability Gap

High-melting crystalline solid contrasts with low-melting waxy menthol or liquid esters. Direct substitution may compromise solid-state processing and thermal stability.

Release Mechanism Divergence

Borate ester linkage enables controlled hydrolysis; simple carboxylate esters do not replicate multi-equivalent sustained menthol release.

DL-Menthyl Borate Quantitative Differentiation Evidence: Comparator-Based Procurement Data


TRPM8 Pharmacology: DL-Menthyl Borate Is a Micromolar Antagonist, Not an Agonist Like Menthol

DL-Menthyl borate acts as a TRPM8 channel antagonist with an IC₅₀ of 1,000 nM (1 μM) against menthol-stimulated Ca²⁺ influx in rat TRPM8 expressed in HEK293 cells [1]. In contrast, menthol is a TRPM8 agonist with an EC₅₀ for channel activation in the low-micromolar range (approximately 4–20 μM depending on species and assay conditions) [2]. This represents a fundamental mechanistic divergence: DL-Menthyl borate inhibits TRPM8-mediated calcium flux, whereas menthol and most simple menthol esters activate it. Menthyl lactate and menthoxypropanediol similarly function as TRPM8 agonists [3]. This difference is critical where modulation rather than activation of cold-sensing pathways is desired.

TRPM8 Modulation
Reported
Antagonist IC₅₀ 1,000 nM vs. Menthol Agonist EC₅₀ ~4–20 μM
Mechanistically distinct: inhibits rather than activates TRPM8-mediated Ca²⁺ flux.
Rat TRPM8 in HEK293 cells; agonist EC₅₀ range from literature.
TRPM8 cooling agent pharmacology sensory neuroscience

Thermal Properties: Crystalline High-Melting Solid vs. Low-Melting Waxy Menthol

DL-Menthyl borate is a crystalline solid with a melting point of 150–152 °C (O'Connor method) or 155–158 °C (Brown method) [1][2]. Menthol, by comparison, melts at 34–36 °C (racemic) or 41–44 °C (L-menthol) . Menthyl lactate is a liquid at room temperature (mp below 25 °C in eutectic mixtures) [3]. This approximately 110 °C difference in melting point means DL-Menthyl borate remains a stable crystalline solid during processes—such as hot-fill operations, milling, or high-shear mixing—that would liquefy menthol or menthyl lactate, potentially causing phase separation, bloom, or uneven distribution in solid dosage forms.

Melting Point
Reported
150–158 °C DL-Menthyl Borate
Menthol: 34–44 °C | Menthyl lactate: liquid
~110 °C higher than menthol; remains solid under hot-fill and milling conditions.
Capillary mp; recrystallization from acetone/ethyl acetate.
formulation science thermal stability solid-state processing

Lipophilicity and Predicted Dermal Partitioning: LogP 8.4 vs. Menthol LogP ~3.2–3.4

DL-Menthyl borate has a computed LogP (octanol-water partition coefficient) of 8.4035 [1]. In comparison, menthol has a LogP of approximately 3.2–3.4 . This 5-log-unit difference corresponds to a roughly 100,000-fold greater theoretical partitioning into lipophilic compartments (stratum corneum lipids, oil phases, hydrophobic polymers). Menthyl lactate (LogP ~4.5 predicted) and menthoxypropanediol (LogP ~3.0) fall between these extremes [2]. The high LogP of DL-Menthyl borate predicts substantially slower aqueous wash-off, stronger retention in the stratum corneum, and compatibility with anhydrous or oil-based formulations where more polar cooling agents exhibit poor solubility.

Lipophilicity (LogP)
Data to verify
LogP 8.4 (computed) vs. Menthol LogP ~3.2–3.4
~5 log-unit difference predicts strong partitioning into lipophilic phases.
Computed values; experimental validation not identified.
dermal delivery formulation design QSAR

Hydrolytic Release Stoichiometry: One Mole Triester Potentially Delivers Three Moles of Menthol

DL-Menthyl borate is a triester of orthoboric acid; complete hydrolysis theoretically releases three molar equivalents of menthol per mole of parent compound (MW 476.58 → 3 × 156.27 = 468.81 g·mol⁻¹ menthol) [1]. By contrast, menthyl lactate (MW 228.33) releases one equivalent of menthol upon ester hydrolysis . Borate esters as a class are known to undergo hydrolysis under aqueous conditions, with rates dependent on pH, temperature, and steric hindrance around the boron center . The phenolysis of 1-menthyl borate has been studied kinetically, demonstrating that the reaction rate correlates with phenol acidity (pKₐ < 10.0 drives phenolysis) [2]. This multi-equivalent release architecture means that, on a per-gram basis, DL-Menthyl borate contains approximately 0.98 g of latent menthol per gram of compound, but the release rate can be modulated by formulation pH and water activity.

Hydrolytic Release
Class-level
3 mol menthol / mol triester (98.4% w/w latent menthol)
Multi-equivalent release architecture may support sustained cooling; kinetics context-dependent.
Theoretical stoichiometry; actual formulation hydrolysis not directly measured.
sustained release pro-drug design controlled cooling

DL-Menthyl Borate Application Scenarios: Where the Quantitative Evidence Supports Prioritized Selection


Topical Cooling Formulations Requiring Sustained Release and High Thermal Stability

The combination of a high melting point (150–158 °C) [1] and the triester architecture capable of multi-equivalent menthol release [2] makes DL-Menthyl borate particularly suited for solid or semi-solid topical formulations (ointments, balms, pressed powders) that undergo elevated-temperature processing. Unlike menthol (mp 34–44 °C), which would liquefy and phase-separate during hot-fill operations above 45 °C, DL-Menthyl borate remains crystalline, ensuring homogeneous distribution. The controlled hydrolysis of the borate ester linkage at the skin surface may provide prolonged cooling duration compared to free menthol, which rapidly volatilizes or penetrates [3].

Anhydrous and Lipophilic Delivery Systems for Dermal Cooling Agents

With a computed LogP of 8.4—exceeding menthol by approximately 5 log units [4]—DL-Menthyl borate is predicted to partition strongly into oil phases and stratum corneum lipids. This makes it a candidate for water-free formulations (lip balms, oil-based roll-ons, ointment bases) where hydrophilic cooling agents (menthoxypropanediol, LogP ~3.0) exhibit poor solubility and rapid wash-off. Its solubility in chloroform and ether further indicates compatibility with non-polar solvent systems used in industrial compounding.

TRPM8 Modulation Studies Requiring an Antagonist Tool Compound of the Menthol Chemical Space

DL-Menthyl borate's demonstrated TRPM8 antagonist activity (IC₅₀ = 1,000 nM) [5] distinguishes it from menthol and the majority of menthol derivatives, which function as TRPM8 agonists. This property positions DL-Menthyl borate as a structurally menthol-derived antagonist probe for sensory neuroscience research where investigation of TRPM8 inhibition—rather than activation—is required, while retaining a menthol-like core structure for structure-activity relationship studies.

Tobacco and Oral Products Where Cooling with Reduced Volatility Is Desired

DL-Menthyl borate has documented historical use as a tobacco additive to provide a pleasant cooling taste . Its high molecular weight (476.58 Da) and boiling point (~493.6 °C at 760 mmHg) [6] predict substantially lower volatility than menthol (bp ~212–216 °C), suggesting reduced evaporative loss during product storage and use. This is a relevant differentiator for tobacco, e-liquid, and oral product formulators seeking cooling agents with diminished aroma impact and extended shelf-life cooling persistence.

Application
Selection Property
Validation Focus
Topical formulation research requiring thermal stability
High-melting crystalline solid
Solid-state processing and release profile under elevated temperatures
Anhydrous and lipophilic dermal delivery studies
Extreme lipophilicity (predicted LogP >8)
Dermal retention and wash-off resistance in non-polar vehicles
TRPM8 antagonist tool compound for sensory neuroscience
Antagonist activity vs. agonist comparators
TRPM8 inhibition potency and selectivity in cell-based assays
Tobacco and oral product cooling with reduced volatility
Low volatility and high thermal stability
Evaporative loss and shelf-life cooling persistence
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